molecular formula C14H17ClO3 B8320443 Ethyl 3-(4-chlorophenyl)-3-cyclopropyl-3-hydroxypropanoate

Ethyl 3-(4-chlorophenyl)-3-cyclopropyl-3-hydroxypropanoate

Cat. No.: B8320443
M. Wt: 268.73 g/mol
InChI Key: YLCKIMABOLSHOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(4-chlorophenyl)-3-cyclopropyl-3-hydroxypropanoate is a useful research compound. Its molecular formula is C14H17ClO3 and its molecular weight is 268.73 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H17ClO3

Molecular Weight

268.73 g/mol

IUPAC Name

ethyl 3-(4-chlorophenyl)-3-cyclopropyl-3-hydroxypropanoate

InChI

InChI=1S/C14H17ClO3/c1-2-18-13(16)9-14(17,10-3-4-10)11-5-7-12(15)8-6-11/h5-8,10,17H,2-4,9H2,1H3

InChI Key

YLCKIMABOLSHOQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1CC1)(C2=CC=C(C=C2)Cl)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

13.8 ml (22.14 mmol) of a 1.6N solution of n-butyllithium in hexane were added dropwise to a solution of 4.7 ml (22.14 mmol) of hexamethyldisilazane in 17 ml of tetrahydrofuran at −20° C., and the mixture was stirred at 0° C. for 30 min and then cooled again to −78° C. 2.17 ml (22.14 mmol) of ethyl acetate were added, and the mixture was stirred for 30 min and, after addition of 2.00 g (11.07 mmol) of 4-chlorophenyl cyclopropyl ketone, dissolved in 17 ml of tetrahydrofuran, stirred at −78° C. for a further hour. The reaction solution was mixed with 1N hydrochloric acid and ethyl acetate, and the phases were separated. The organic phase was washed successively with 0.5N hydrochloric acid, water and saturated aqueous sodium chloride solution, dried over sodium sulfate, filtered and concentrated. After purification of the crude product by preparative HPLC (mobile phase: acetonitrile/water gradient) the acetonitrile was removed in a rotary evaporator, and the aqueous phase was extracted several times with diethyl ether. The combined organic phases were washed with saturated aqueous sodium chloride solution, dried over sodium sulfate, filtered and concentrated. 2.54 g (99% of theory) of the title compound were obtained.
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Synthesis routes and methods II

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